N-pentadecanoyl-L-Homoserine lactone
Description
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]pentadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSONEVYPXSPEI-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard EDC/HOBt Protocol
The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Procedure:
-
Activation: Pentadecanoic acid (1 eq), EDC (1.5 eq), and HOBt (1.2 eq) are dissolved in anhydrous DMF at 0°C for 1 hour.
-
Coupling: Homoserine lactone (1 eq) and diisopropylethylamine (DIPEA; 2 eq) are added, followed by stirring at 50°C for 12 hours.
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Workup: The mixture is diluted with ice water, precipitating the product, which is filtered and washed.
Optimization:
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes activation |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Reaction Time | 12–16 hours | Completes coupling |
Higher temperatures (>60°C) degrade the lactone ring, while polar aprotic solvents (e.g., THF) reduce solubility.
Alternative Preparation Methods
Acid Chloride Route
Pentadecanoyl chloride reacts directly with homoserine lactone under mild conditions:
Steps:
-
Chlorination: Pentadecanoic acid (1 eq) is treated with thionyl chloride (2 eq) at 60°C for 3 hours.
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Amidation: The chloride is added dropwise to homoserine lactone (1 eq) and triethylamine (2 eq) in dichloromethane at 0°C.
-
Isolation: The product is extracted with ethyl acetate and purified via silica chromatography.
Advantages:
-
Faster reaction (3–5 hours).
-
Avoids carbodiimide side reactions.
Limitations:
Purification and Characterization
Recrystallization
Crude product is dissolved in hot acetone and cooled to 5°C, yielding crystalline N-(2-oxooxolan-3-yl)pentadecanamide.
Chromatography
Flash chromatography (hexane:ethyl acetate, 3:1) resolves unreacted starting materials, achieving >95% purity.
Chemical Reactions Analysis
Types of Reactions
N-pentadecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced lactone forms, and substituted acyl derivatives .
Scientific Research Applications
N-pentadecanoyl-L-Homoserine lactone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study acyl homoserine lactone chemistry and reactivity.
Biology: The compound is extensively studied for its role in bacterial quorum sensing, biofilm formation, and interspecies communication.
Medicine: Research focuses on its potential as a target for antimicrobial therapies by disrupting bacterial communication.
Mechanism of Action
N-pentadecanoyl-L-Homoserine lactone exerts its effects through the quorum sensing mechanism. It binds to specific receptor proteins in bacteria, such as the LasR receptor, activating the transcription of target genes. This leads to coordinated behaviors like biofilm formation, virulence factor production, and bioluminescence. The molecular targets and pathways involved include the LuxI/LuxR-type quorum sensing system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Homologs: Variation in Acyl Chain Length
Compounds with shorter or longer acyl chains exhibit distinct biological activities due to differences in receptor binding affinity and solubility.
Key Insight : Longer chains (C14–C15) enhance receptor binding but may reduce solubility. C15-HSL strikes an optimal balance, making it a potent QS inhibitor .
Oxidized and Fluorinated Derivatives
Modifications to the acyl chain, such as oxidation or fluorination, alter electronic properties and binding efficiency.
- 3-Oxo-N-(2-oxooxolan-3-yl)undecanamide (CID9795780) :
- 4,4-Difluoro-3-oxo-N-(2-oxooxolan-3-yl)decanamide (CID9882952) :
Hydroxylated Derivatives
The addition of hydroxyl groups enhances water solubility but may reduce membrane permeability.
- 3-Hydroxy-N-(2-oxooxolan-3-yl)tetradecanamide :
Unsaturated Derivatives
Double bonds introduce conformational flexibility, affecting receptor fit.
- N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide :
Substituted Analogues
- N-Cyclohexanecarbonylpentadecylamine :
- N-(3-Hydroxypropionyl)-pentadecanamide :
Research Findings and Implications
Biological Activity
N-(2-oxooxolan-3-yl)pentadecanamide is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
N-(2-oxooxolan-3-yl)pentadecanamide is characterized by its oxolan ring structure and a long hydrophobic pentadecanamide chain. This unique configuration contributes to its interaction with biological membranes and proteins, influencing its biological activity.
Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that N-(2-oxooxolan-3-yl)pentadecanamide exhibits antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Research indicates that this compound may have cytotoxic effects on specific cancer cell lines, warranting further investigation into its potential as an anticancer agent.
- Quorum Sensing Inhibition : The compound is noted for its role as a bacterial quorum-sensing signaling molecule, which could impact bacterial communication and biofilm formation.
The mechanism through which N-(2-oxooxolan-3-yl)pentadecanamide exerts its effects involves several biochemical pathways:
- Interaction with Cellular Receptors : The compound may bind to specific receptors on cell membranes, altering signal transduction pathways.
- Enzyme Modulation : It can influence the activity of enzymes involved in metabolic processes, potentially leading to changes in cellular metabolism and growth.
- Gene Expression Regulation : By affecting transcription factors, the compound may alter gene expression patterns associated with cell proliferation and apoptosis.
1. Antimicrobial Activity Study
A study conducted on the antimicrobial properties of N-(2-oxooxolan-3-yl)pentadecanamide demonstrated significant inhibition of growth in Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 16 |
| Bacillus subtilis | 64 | Bacitracin | 32 |
2. Cytotoxicity Assay
In vitro assays were performed to assess the cytotoxic effects of N-(2-oxooxolan-3-yl)pentadecanamide on various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The results indicated dose-dependent cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25 |
| HCT116 | 30 |
3. Quorum Sensing Inhibition
Research has also explored the role of N-(2-oxooxolan-3-yl)pentadecanamide in inhibiting quorum sensing in Pseudomonas aeruginosa. The compound was shown to reduce biofilm formation significantly, suggesting potential therapeutic applications in treating biofilm-associated infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
